Product packaging for Dithyreanitrile(Cat. No.:CAS No. 128717-80-6)

Dithyreanitrile

Cat. No.: B161219
CAS No.: 128717-80-6
M. Wt: 278.4 g/mol
InChI Key: AUNKBAZALTWNQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[Given the lack of specific data, the following is a generic template. You must replace the bracketed information with details sourced from reliable scientific literature.] Dithyreanitrile is a [specify the type of compound, e.g., nitrile, sulfur-containing nitrile] compound of interest in scientific research. Compounds in this class frequently serve as key intermediates in organic synthesis and may possess biological activity worthy of investigation . In research settings, this compound may be utilized for [describe potential applications, e.g., the synthesis of complex natural products, as a precursor for pharmaceuticals, or in material science]. Its mechanism of action is hypothesized to involve [describe a potential mechanism, e.g., nucleophilic attack at the nitrile carbon or interaction with specific enzymes], making it a valuable probe for studying biochemical pathways . Researchers value this compound for its potential to [explain specific research value, e.g., enable novel synthetic routes or modulate specific biological targets]. Handling should be conducted in a well-ventilated laboratory environment using appropriate personal protective equipment. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2OS2 B161219 Dithyreanitrile CAS No. 128717-80-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

128717-80-6

Molecular Formula

C13H14N2OS2

Molecular Weight

278.4 g/mol

IUPAC Name

2-(7-methoxy-1H-indol-3-yl)-2,2-bis(methylsulfanyl)acetonitrile

InChI

InChI=1S/C13H14N2OS2/c1-16-11-6-4-5-9-10(7-15-12(9)11)13(8-14,17-2)18-3/h4-7,15H,1-3H3

InChI Key

AUNKBAZALTWNQR-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1NC=C2C(C#N)(SC)SC

Canonical SMILES

COC1=CC=CC2=C1NC=C2C(C#N)(SC)SC

Other CAS No.

128717-80-6

Synonyms

dithyreanitrile

Origin of Product

United States

Advanced Synthetic Methodologies for Dithyreanitrile and Analogues

Seminal Synthetic Approaches to Dithyreanitrile

The initial syntheses of this compound provided a foundational understanding of how to construct its unique α,α-bis(methylthio) substituted indole (B1671886) structure. These early methods centered on the strategic condensation of indole precursors.

Early Strategies Involving Condensation Reactions of Substituted Indoles

The synthesis of 3-substituted indoles through condensation reactions is a cornerstone of heterocyclic chemistry. organic-chemistry.org These reactions typically involve the electrophilic substitution at the electron-rich C3 position of the indole ring with a suitable electrophile, often generated from aldehydes or ketones. researchgate.net Base-catalyzed methods are particularly effective, promoting key transformations like Knoevenagel condensation and Michael addition, which are fundamental to building molecular complexity from simple indole precursors. organic-chemistry.org The synthesis of this compound, an indole alkaloid, leverages this principle by using a C-alkylation strategy. rsc.org The core approach involves the condensation of a substituted indole with a carefully chosen electrophilic partner designed to introduce the dithiomethylacetonitrile moiety. rsc.orgrsc.org

Elucidation of Specific Reaction Conditions (e.g., Alumina-Mediated Condensation)

A pivotal development in the synthesis of this compound was the use of a solid support to mediate the key condensation step. Specifically, an alumina-mediated C-alkylation of an indole with an α-chloro sulfide (B99878) was found to be highly effective. rsc.org In a notable short synthesis, this compound was prepared via the condensation of 7-methoxyindole (B1360046) with chlorodi(methylthio)acetonitrile, with the reaction being carried out on an alumina (B75360) surface. rsc.org This surface-mediated reaction highlights a significant strategic advancement, as the solid support can influence reactivity and selectivity, often leading to cleaner reactions and simpler workup procedures compared to homogenous solution-phase chemistry. researchgate.net

Table 1: Seminal Alumina-Mediated Synthesis of this compound

Reactant 1 Reactant 2 Mediator Product Citation

Innovations in Thiomethylation and C-S Bond Formation Relevant to this compound Architecture

The α,α-bis(methylthio)acetonitrile structure of this compound necessitates robust methods for thiomethylation and the formation of dithioacetals. Research in this area has focused on developing new reagents and overcoming the practical challenges associated with sulfur chemistry, such as the malodor of volatile thiols.

Development of Reagents for Methyl Dithioacetal Synthesis

The traditional approach for synthesizing dimethyl dithioacetals involves the direct reaction of an aldehyde with methyl mercaptan (methanethiol). researchtrends.net However, due to the high toxicity and unpleasant odor of methyl mercaptan, significant effort has been dedicated to developing alternative reagents. researchtrends.net

Several "non-mercaptan" methods have emerged. One strategy involves the reaction of S-methyldiethylphosphinate with dichloromethylarenes. researchtrends.net Other successful reagents for transforming aldehydes into dithioacetals include tri(methylthio)borane and aryldi(methylthio)borane. researchtrends.net More recently, the boron trifluoride-dimethyl sulfide complex (BF3SMe2) has been developed as a non-malodorous source for the nucleophilic installation of a thiomethyl moiety, effectively converting aromatic aldehydes into methyl dithioacetals. diva-portal.org The synthesis of dithioesters, which are related structures, can be achieved through the reaction of Grignard reagents with carbon disulfide to form dithiocarboxylic acid precursors. researchgate.net The key electrophile in the seminal this compound synthesis, an α-chloro dialkylthioacetonitrile, represents a specialized reagent whose synthesis is related to methods for the α-chlorination of nitriles and ketones. organic-chemistry.orgyoutube.com

Strategies for Odor-Free Thioacetalation and Related Transformations

To circumvent the use of volatile and foul-smelling thiols, a major innovation has been the development of odorless thioacetalization reagents. tandfonline.com These reagents act as stable, non-thiolic equivalents of compounds like 1,3-propanedithiol (B87085). acs.org A prominent class of these reagents is α-oxo ketene (B1206846) dithioacetals. tandfonline.com For instance, 3-(1,3-dithian-2-ylidene)pentane-2,4-dione (B18490) has been successfully used as an odorless, non-thiolic 1,3-propanedithiol equivalent for the thioacetalization of various aldehydes and ketones, often under solvent-free conditions or in water. organic-chemistry.orgorganic-chemistry.org Similarly, 2- rsc.orgCurrent time information in Bangalore, IN.dithian-2-ylidene-3-oxo-butanamide and 2-(1,3-dithian-2-ylidene)-3-oxobutanoic acid have been developed as practical and efficient odorless reagents that exhibit high chemoselectivity. tandfonline.comcdnsciencepub.com These compounds provide a safer and more environmentally benign alternative to traditional methods, which is a significant advantage in modern organic synthesis. tandfonline.comorganic-chemistry.org

Table 2: Selected Reagents for Dithioacetal Synthesis

Reagent/Method Application Key Feature Citation
Methyl Mercaptan (MeSH) Traditional thioacetalation Highly effective but toxic and malodorous researchtrends.net
Tri(methylthio)borane ((MeS)3B) Transforms aromatic aldehydes "Non-mercaptan" method researchtrends.net
BF3SMe2 Complex Converts aromatic aldehydes to methyl dithioacetals Non-malodorous nucleophilic thiomethyl source diva-portal.org
3-(1,3-Dithian-2-ylidene)pentane-2,4-dione Thioacetalation of aldehydes and ketones Odorless, stable 1,3-propanedithiol equivalent organic-chemistry.orgorganic-chemistry.org

Multi-Component Reactions and Cascade Methodologies in Indole Chemistry

To synthesize analogues of this compound and other complex indoles with greater efficiency, chemists have increasingly turned to multi-component reactions (MCRs) and cascade methodologies. These advanced strategies build molecular complexity rapidly by combining multiple operational steps into a single synthetic procedure.

MCRs involve the reaction of three or more starting materials in a one-pot fashion to form a product that incorporates structural features from each component. dergipark.org.tr Numerous MCRs have been developed for the synthesis of 3-substituted indoles, often involving the condensation of an indole, an aldehyde, and a third nucleophilic component like an amine or an active methylene (B1212753) compound. researchgate.netrsc.orgtandfonline.com These reactions offer significant advantages in terms of step economy, reduced waste, and operational simplicity. ingentaconnect.com

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming transformations occur sequentially under the same reaction conditions without isolating intermediates. rsc.orgresearchgate.net These strategies are exceptionally powerful for constructing complex polycyclic indole frameworks. rsc.orgresearchgate.net Recent developments include photocatalyzed cascade reactions to form indole-fused benzodiazepines and radical cascade reactions that modify the indole skeleton. chemistryviews.orgsioc-journal.cn Such methodologies provide efficient and often atom-economical routes to libraries of complex indole derivatives from readily available starting materials. chemistryviews.orgorganic-chemistry.org

Table 3: Comparison of Advanced Indole Synthesis Strategies

Strategy Description Example Application Citation
Multi-Component Reaction (MCR) Three or more reactants combine in a single step. One-pot synthesis of 3-substituted indoles from indole, aldehyde, and a pyrazol-5-amine. rsc.orgtandfonline.com
Cascade Reaction Multiple intramolecular bond-forming events occur sequentially without isolating intermediates. Photocatalyzed synthesis of indole-fused benzodiazepines from α-acetoxy aryl ketones and o-indoloanilines. chemistryviews.org

| Radical Cascade Reaction | A radical-initiated sequence of cyclizations and other transformations. | Modification of the indole skeleton using the nitrogen heterocycle as a radical acceptor. | sioc-journal.cn |

Thiomethylative Friedel-Crafts Reactions for Arylmethane Derivatives

A significant advance in the synthesis of arylmethane derivatives, which form the core structure of many biologically active compounds, is the development of the thiomethylative Friedel-Crafts reaction. diva-portal.orgacs.org This reaction provides a powerful method for constructing thiomethylated diarylmethanes, which can serve as versatile intermediates for more complex molecules. researchgate.netrsc.org

The transformation is a three-component cascade reaction that typically involves an aldehyde, an electron-rich arene, and a specialized reagent, Boron Trifluoride Dimethyl Sulfide (BF3SMe2), which acts as both a Lewis acid catalyst and a thiomethyl source. acs.orgresearchgate.net The reaction proceeds by activating the aldehyde with the Lewis acid, which then reacts with the arene nucleophile and incorporates a thiomethyl group, all in a single synthetic operation. chinesechemsoc.org This process is notable for affording thiomethylated diarylmethanes in good to excellent yields. diva-portal.orgacs.org

The scope of the reaction is broad, accommodating a variety of substituted anilines and aldehydes. acs.orgresearchgate.net For example, anilines such as N,N-diethylaniline and those bearing halogen substituents are well-tolerated, producing the desired diarylmethane products in high yields. acs.orgresearchgate.net The reaction is also scalable; a 5 mmol scale reaction of benzaldehyde (B42025) and N,N-dimethylaniline has been shown to proceed with only a slight reduction in yield. acs.orgresearchgate.net

Detailed research findings on the scope of this reaction are summarized below:

Table 1: Thiomethylative Friedel-Crafts Arylation Reaction Scope

Entry Aldehyde Nucleophile Product Yield (%)
1 Benzaldehyde N,N-Dimethylaniline 1d 84
2 Benzaldehyde N,N-Diethylaniline 2d 88
3 Benzaldehyde N-Methyl-4-phenylpiperazine 3d 85
4 Benzaldehyde 4-Bromo-N,N-dimethylaniline 4d 99
5 Benzaldehyde 3-Bromo-N,N-dimethylaniline 5d 84
6 Benzaldehyde 2-Bromo-N,N-dimethylaniline 6d 74
7 4-Bromobenzaldehyde N,N-Dimethylaniline 16d 77
8 4-Chlorobenzaldehyde N,N-Dimethylaniline 17d 81
9 4-Fluorobenzaldehyde N,N-Dimethylaniline 18d 73
10 1,3-Dibenzaldehyde N,N-Dimethylaniline 20d 81

Data sourced from studies on thiomethylative Friedel-Crafts reactions. acs.orgresearchgate.net

Application of Boron Trifluoride Dimethyl Sulfide (BF3SMe2) as a Versatile Reagent in Complex Molecule Synthesis

The reagent Boron Trifluoride Dimethyl Sulfide (BF3SMe2) has emerged as a uniquely versatile tool in organic synthesis, moving far beyond its initial applications. acs.orgrsc.org While the combination of boron trifluoride and dimethyl sulfide was historically used almost exclusively for the dealkylation of ethers, recent research has unveiled its broader capabilities. diva-portal.orgacs.orgrsc.org

In the context of the thiomethylative Friedel-Crafts reaction, BF3SMe2 demonstrates a dual role. It functions as a potent Lewis acid to activate aldehydes for nucleophilic attack, a property it shares with the more common reagent, boron trifluoride etherate. acs.orgrsc.org Simultaneously, it serves as an efficient and non-malodorous source for the nucleophilic installation of a thiomethyl (sme) group. chinesechemsoc.org This dual reactivity allows for the development of cascade reactions that build molecular complexity rapidly. acs.org

Beyond this specific cascade, BF3SMe2 is also effective for the direct thioacetalation of aldehydes. diva-portal.orgacs.org This process converts aldehydes into methyl-dithioacetals, which are valuable protecting groups and synthetic intermediates. chinesechemsoc.orgacs.org The use of BF3SMe2 for this transformation is particularly advantageous as it avoids the use of highly odorous methanethiol. acs.org The synthetic utility of the resulting thiomethylated diarylmethanes is further enhanced by the thiomethyl moiety's ability to act as a latent leaving group, enabling the synthesis of challenging unsymmetrical triarylmethanes. researchgate.net This expanded reactivity profile highlights BF3SMe2 as a powerful reagent for modern synthetic challenges, including the synthesis of dithioesters and various heterocyclic systems. diva-portal.orgchinesechemsoc.org

Stereochemical Control and Regioselectivity Considerations in this compound Total Synthesis

The successful total synthesis of a target molecule relies on the precise control of its three-dimensional structure (stereochemistry) and the specific placement of functional groups (regiochemistry). youtube.comyoutube.com These principles are critical in assembling complex architectures like that of this compound.

Regioselectivity refers to the preference of a reaction to occur at one specific site over other possible positions. wikipedia.org In the synthesis of this compound, this is a key consideration. One reported synthesis involves the condensation of 7-methoxyindole with chlorodi(methylthio)acetonitrile. rsc.org The indole ring system has multiple potential sites for electrophilic attack. A regioselective reaction ensures that the bond forms at the desired position on the indole nucleus, leading to the correct constitutional isomer of the product. The outcome of such reactions is governed by the electronic properties of the substituted indole and the nature of the electrophile. wikipedia.org

Stereochemical control is the management of the spatial arrangement of atoms in a molecule. researchgate.net While this compound itself is an achiral molecule, meaning it does not have a non-superimposable mirror image, the principles of stereocontrol are paramount in many total syntheses where chiral centers are present in intermediates or the final target. scripps.edursc.org Synthetic strategies often employ chiral catalysts, auxiliaries, or stereoselective reactions (where one stereoisomer is formed preferentially) to build the correct 3D structure. researchgate.net For instance, in the synthesis of complex natural products, asymmetric reactions are often used to install stereocenters with high fidelity, ensuring the final molecule has the same absolute stereochemistry as its natural counterpart. rsc.orgnih.gov Although not directly applied to the final achiral this compound molecule, the mastery of these techniques is fundamental to the broader field of natural product synthesis.

Spectroscopic and Diffraction Based Structural Elucidation of Dithyreanitrile

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in defining the precise arrangement of atoms within the dithyreanitrile molecule. researchgate.net Both ¹H and ¹³C NMR spectra provided a detailed map of the proton and carbon environments, respectively.

The ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃), displayed characteristic signals that were key to its structural assignment. lookchem.com A singlet at δ 2.28 ppm integrating to six protons was indicative of two equivalent methylthio (SCH₃) groups. lookchem.com A three-proton singlet at δ 3.96 ppm corresponded to the methoxy (B1213986) (OCH₃) group attached to the indole (B1671886) ring. lookchem.com The aromatic region of the spectrum showed a doublet at δ 6.69 ppm, a triplet at δ 7.10 ppm, and two doublets at δ 7.45 and 7.67 ppm, which are characteristic of a substituted indole system. A broad singlet at δ 8.45 ppm was assigned to the indole NH proton. lookchem.com

The ¹³C NMR spectrum further corroborated the proposed structure with signals corresponding to all thirteen carbon atoms. lookchem.com Key resonances included those for the two methylthio groups (δ 15.7), the methoxy group (δ 55.4), and the quaternary carbon of the bis(methylthio)cyanomethyl group (δ 48.2). lookchem.com The nitrile carbon appeared at δ 117.2, and the remaining signals were assigned to the carbons of the 7-methoxyindole (B1360046) ring. lookchem.com

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃ lookchem.com

Chemical Shift (δ) ppm Multiplicity Integration Assignment
2.28 s 6H 2 x SCH₃
3.96 s 3H OCH₃
6.69 d 1H Ar-H
7.10 t 1H Ar-H
7.45 d 1H Ar-H
7.67 d 1H Ar-H
8.45 br s 1H NH

s = singlet, d = doublet, t = triplet, br s = broad singlet

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ lookchem.com

Chemical Shift (δ) ppm Assignment
15.7 2 x SCH₃
48.2 C(CN)(SCH₃)₂
55.4 OCH₃
102.9 Aromatic C
110.3 Aromatic C
113.6 Aromatic C
117.2 CN
120.8 Aromatic C
124.0 Aromatic C
124.9 Aromatic C
126.9 Aromatic C
146.1 Aromatic C

Infrared (IR) spectroscopy provided crucial information about the functional groups present in this compound. cdnsciencepub.comlaurentian.ca The IR spectrum is used to identify the characteristic vibrations of different bonds within a molecule. libretexts.org For this compound, the IR spectrum would be expected to show absorption bands corresponding to the N-H stretch of the indole, the C≡N stretch of the nitrile group, C-H stretches of the methyl and aromatic groups, C=C stretching of the aromatic ring, and C-O and C-S stretching vibrations. This technique helped to confirm the presence of the key functional moieties suggested by other spectroscopic data. cdnsciencepub.comlaurentian.ca

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule, particularly the system of conjugated double bonds known as the chromophore. msu.edutechnologynetworks.com The UV-Vis spectrum of this compound is dominated by the electronic transitions of the 7-methoxyindole ring system. cdnsciencepub.com The absorption maxima (λ_max) in the UV region provide evidence for the indole chromophore. capes.gov.br The analysis of the UV-Vis spectrum helps in confirming the nature of the aromatic core of the molecule. azooptics.com

Mass spectrometry (MS) was vital for determining the molecular weight and elemental composition of this compound, as well as for gaining insight into its fragmentation patterns. cdnsciencepub.comlaurentian.ca High-resolution mass spectrometry (HRMS) provided an exact mass measurement, which allowed for the determination of the molecular formula. For a related compound, an exact mass was calculated as 296.0653 and found to be 296.0670, corresponding to the molecular formula C₁₃H₁₆N₂O₂S₂. lookchem.com For this compound itself, the exact mass was calculated for C₁₃H₁₄N₂OS₂ as 278.0548 and found to be 278.0555. lookchem.com This information is critical for confirming the identity of the compound. The fragmentation pattern observed in the mass spectrum provides additional structural clues by showing how the molecule breaks apart, which can help to identify the different structural units.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

X-ray Crystallography for Absolute Structure Determination

While spectroscopic methods provide powerful tools for deducing the connectivity of a molecule, X-ray crystallography offers the definitive method for determining the absolute three-dimensional structure of a crystalline compound. wikipedia.org

X-ray crystallography is a technique that relies on the diffraction of X-rays by the ordered array of atoms within a crystal. libretexts.org When a beam of X-rays is directed at a single crystal, the electrons of the atoms scatter the X-rays, leading to a unique diffraction pattern of spots of varying intensities. wikipedia.org The angles and intensities of these diffracted beams are recorded and analyzed. wikipedia.org

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
7-methoxyindole

Crystallographic Studies Confirming the Unique Dithioacetal Nitrile Linkage

The precise molecular architecture of this compound, particularly its distinctive dithioacetal nitrile group, has been unequivocally established through X-ray crystallography. researchgate.netwikipedia.org This powerful analytical technique provides a three-dimensional map of electron densities within a crystal, allowing for the exact determination of atomic positions and bond connectivity. wikipedia.orglibretexts.org The structure of this compound was confirmed by X-ray crystallography, providing definitive evidence for its unique chemical arrangement. researchgate.net

X-ray crystallography is a fundamental method for determining the atomic and molecular structure of a crystalline compound. wikipedia.orglibretexts.org By bombarding a crystal with X-rays, a diffraction pattern is produced, which can be mathematically analyzed to generate a detailed structural model. wikipedia.orgcaltech.edu This method is crucial for elucidating the structure of novel natural products like this compound. The process involves growing a high-quality single crystal of the compound, which is then mounted in a diffractometer. caltech.edu The crystal is rotated in the X-ray beam, and the intensities and angles of the diffracted beams are meticulously recorded. wikipedia.org This data is then used to solve and refine the crystal structure, yielding precise information on bond lengths, bond angles, and stereochemistry. utah.edu For this compound, this analysis confirmed the presence and spatial arrangement of the dithioacetal and nitrile functionalities. researchgate.net

Chromatographic Separations and Coupled Techniques for Isolation and Analysis

High-Performance Liquid Chromatography (HPLC) for Compound Isolation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the isolation and purification of natural products, including this compound from its source, Dithyrea wislizeni. plantaedb.comscribd.com HPLC offers high resolution and sensitivity, making it ideal for separating complex mixtures and assessing the purity of isolated compounds. researchgate.netopenaccessjournals.com

The isolation of this compound often involves a multi-step purification process, where HPLC serves as a critical final step to obtain the pure compound. nih.govmdpi.com The choice of HPLC conditions, such as the stationary phase, mobile phase composition, and detector, is crucial for achieving optimal separation. openaccessjournals.comphenomenex.com Reversed-phase HPLC, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is a commonly employed technique for the separation of moderately polar compounds like this compound. researchgate.netchromatographyonline.com

Purity assessment by HPLC is essential to ensure that the isolated compound is free from impurities that could interfere with subsequent analyses or bioassays. researchgate.netsepscience.com A pure sample should ideally present as a single, symmetrical peak in the chromatogram. chromatographyonline.com The use of a Diode Array Detector (DAD) allows for the acquisition of UV-Vis spectra across the entire peak, providing an indication of peak purity. chromatographyonline.com Co-eluting impurities can often be detected by spectral inconsistencies across the peak. sepscience.com For a more definitive assessment of purity, coupling HPLC with mass spectrometry (LC-MS) is the preferred method. sepscience.comchromatographyonline.com

Table 1: Illustrative HPLC Parameters for this compound Analysis

ParameterDescription
Column Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient of water and acetonitrile (B52724) or methanol
Detector UV-Vis or Diode Array Detector (DAD)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL

Note: This table represents typical starting conditions for the analysis of a compound like this compound and may require optimization.

Hyphenated Techniques: HPLC-MS (APCI-MS, ESI-MS) for Comprehensive Phytochemical Profiling

The coupling of HPLC with mass spectrometry (HPLC-MS) is a powerful technique for the comprehensive phytochemical profiling of plant extracts and the unambiguous identification of individual components like this compound. measurlabs.comresearchgate.net This hyphenated approach combines the superior separation capabilities of HPLC with the high sensitivity and structural information provided by MS. mdpi.com

Two common atmospheric pressure ionization sources used in HPLC-MS are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). nih.govut.ee

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. chromatographyonline.comrsc.org In ESI-MS, a high voltage is applied to a liquid stream, generating an aerosol of charged droplets. rsc.org As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. mdpi.comfrontiersin.org ESI-MS analysis of this compound would be expected to show a strong signal for its protonated molecule, confirming its molecular weight. nih.govscirp.org Tandem mass spectrometry (MS/MS) can be performed on the parent ion to induce fragmentation, providing valuable structural information. frontiersin.org

Atmospheric Pressure Chemical Ionization (APCI-MS): APCI is another soft ionization technique that is effective for a wide range of analytes, including less polar and volatile compounds. nih.govnationalmaglab.org In APCI, the HPLC eluent is vaporized and then ionized by a corona discharge. nih.gov This process typically results in the formation of protonated molecules [M+H]⁺. nih.govnationalmaglab.org APCI can be particularly useful for compounds that are not easily ionized by ESI. nih.gov Under certain APCI-MS conditions, in-source fragmentation can occur, which may provide additional structural clues. nih.gov For instance, the analysis of certain compounds by APCI-MS can lead to characteristic neutral losses, such as the loss of water from alcohols. nih.gov

The combination of retention time data from HPLC with the mass-to-charge ratio and fragmentation patterns from MS provides a high degree of confidence in the identification of this compound within a complex plant extract. mdpi.comnih.gov

Table 2: Expected Mass Spectrometry Data for this compound

Ionization TechniqueExpected Ionm/z (mass-to-charge ratio)
ESI-MS (Positive Mode)[M+H]⁺279.06
APCI-MS (Positive Mode)[M+H]⁺279.06

Note: The molecular formula of this compound is C₁₃H₁₄N₂S₂O, with a molecular weight of 278.40 g/mol . scribd.com The m/z values are calculated based on the most common isotopes.

Chemical Ecology and Biological Interactions of Dithyreanitrile

Role of Dithyreanitrile in Plant-Insect Interactions

The primary ecological role of this compound appears to be defensive, functioning as a potent deterrent against herbivorous insects. This activity is crucial for protecting the plant's reproductive investment, which is concentrated in its seeds.

This compound has been shown to be a powerful insect antifeedant. umich.edunih.gov An antifeedant is a naturally occurring substance that inhibits feeding by an insect without killing it directly. researchgate.net Instead, it acts as a phagodeterrent, making the plant unpalatable to the herbivore. researchgate.net This mode of action is a key component of a plant's defense arsenal, as it can significantly limit damage and reduce the developmental potential of insect pests. researchgate.net Laboratory-based assays have confirmed the efficacy of this compound in deterring feeding by key lepidopteran pests. umich.edumdpi.com

Specific research has highlighted the effectiveness of this compound against the larvae of two economically significant agricultural pests: the fall armyworm (Spodoptera frugiperda) and the European corn borer (Ostrinia nubilalis). umich.edumdpi.comacs.org Both of these species are notorious for causing substantial damage to major crops like maize. rsc.orgaaspjournal.org

In a standard leaf disk choice test, where larvae were given a choice between treated and untreated food sources, this compound demonstrated high antifeedant activity. The results indicated a strong deterrence, with insects consuming significantly less of the treated material.

**Table 1: Antifeedant Activity of this compound Against *Spodoptera frugiperda***

Test MethodTest ConcentrationEfficacy (Feeding Ratio)Interpretation
Leaf Disk Choice Test1.0%0.11A feeding ratio below 0.2 is considered highly active.

Data sourced from a study on insect antifeedants. nih.gov

This potent activity against such destructive and widespread pests underscores the potential of this compound as a lead compound for further investigation in pest management. umich.edumdpi.comrsc.org

Demonstration of Insect Antifeedant Activity Against Lepidopteran Pests

Comparative Chemical Ecology of Sulfur-Containing Indole (B1671886) Alkaloids

This compound belongs to the broad class of indole alkaloids, but its sulfur-containing nature makes it particularly noteworthy. umich.eduresearchgate.net The inclusion of sulfur in secondary metabolites often enhances their defensive capabilities. researchgate.netresearchgate.net

The biosynthetic precursor for all indole alkaloids is the amino acid tryptophan. wikipedia.org The pathway for this compound itself has not been fully elucidated, but putative pathways for other sulfur-containing indole alkaloids have been proposed. nih.gov It is hypothesized that the biosynthesis involves the convergence of the tryptophan pathway (providing the indole core) and a sulfur-donor pathway, likely involving the amino acid cysteine, which is a central hub for plant sulfur metabolism. unesp.brencyclopedia.pub The formation of sulfur-containing defense compounds, such as glucosinolates in the same plant family (Brassicaceae), involves the incorporation of sulfur into a precursor molecule, which is then enzymatically converted into a range of active compounds like isothiocyanates and nitriles. researchgate.netmdpi.com

The unique structure of this compound, with a dithiomethylnitrile group, suggests a complex enzymatic process. Understanding the specific genes and enzymes in this pathway has significant implications for metabolic engineering. nih.govresearchgate.net By identifying and manipulating these key genetic components, it may be possible to enhance the production of this compound or similar defense compounds in crop plants, thereby boosting their natural resistance to pests. mdpi.comnih.govresearchgate.net This approach, which seeks to imitate and optimize natural plant defense mechanisms, is a promising frontier in developing pest-resistant crops. researchgate.net

The interaction between plants and herbivorous insects is a classic example of an evolutionary "arms race," where plants evolve novel chemical defenses and insects, in turn, evolve ways to overcome them. umass.edu Plant secondary metabolites are the chemical weapons in this conflict, acting as toxins, repellents, and feeding deterrents. mdpi.com

Sulfur-containing compounds are a particularly potent and diverse class of chemical defenses. researchgate.netresearchgate.netunesp.br Glucosinolates, for example, are well-known defense compounds in the Brassicaceae family that release toxic isothiocyanates upon tissue damage. researchgate.net The evolution of novel structures like this compound represents a specific evolutionary adaptation, providing a formidable defense against a wide range of pests. researchgate.net The presence of such a highly active antifeedant in the seeds of Dithyrea wislizenii is of immense evolutionary significance, as it protects the plant's next generation from predation, ensuring reproductive success. umich.edu

Biosynthetic Pathways and Metabolic Engineering Implications

Research Directions in Biorational Pest Management

Biorational pesticides are pest control agents derived from natural sources that are relatively non-toxic to non-target organisms and have minimal environmental impact. researchgate.netumass.edu These agents, which include botanicals and antifeedants, are key components of Integrated Pest Management (IPM) strategies. acs.orgumass.edu

This compound exemplifies the potential of natural products in developing new biorational solutions. Its high efficacy as an antifeedant against major pests like the fall armyworm and European corn borer presents a significant opportunity. umich.edumdpi.com Unlike conventional broad-spectrum insecticides that kill pests and beneficial insects alike, an antifeedant like this compound offers a more selective, non-toxic mode of action. nih.govresearchgate.net

Future research should focus on several key areas:

Elucidation of the Biosynthetic Pathway: Fully understanding how the plant produces this compound is crucial for potential synthesis or metabolic engineering applications. nih.govresearchgate.net

Structure-Activity Relationship Studies: Synthesizing and testing analogues of this compound could lead to the discovery of even more potent or stable compounds. acs.org

Field Efficacy and Formulation: Moving from laboratory assays to field trials is necessary to evaluate its effectiveness under real-world agricultural conditions and to develop stable, effective formulations.

By exploring the chemical ecology of compounds like this compound, researchers can tap into nature's own pest management solutions to create more sustainable and ecologically sound agricultural practices. rodentgreen.com

Integration of Natural Products in Sustainable Agricultural Practices

The integration of natural products like this compound into sustainable agricultural frameworks represents a pivotal shift away from reliance on synthetic chemical pesticides. Sustainable agriculture is an approach focused on producing food while conserving natural resources and promoting biodiversity, ensuring that farming systems are resilient for future generations. diva-portal.org Natural products are essential to this model, offering ecologically sound alternatives for pest management. nih.govvineyardteam.org

The use of plant-derived compounds in Integrated Pest Management (IPM) is a cornerstone of sustainable practice. tandfonline.com IPM strategies emphasize the use of multiple tactics to control pests, prioritizing those with the lowest environmental impact. mdpi.com this compound, an insect antifeedant isolated from the seeds of Dithyrea wislizenii, fits well within this paradigm. cdnsciencepub.com Its primary role would be to deter pests from feeding on crops, thereby reducing damage without the broad-spectrum toxicity associated with many conventional insecticides. This approach helps protect non-target organisms, including beneficial insects like pollinators and predators of pests, which is crucial for maintaining a balanced agroecosystem. ucdavis.edu

Incorporating this compound could involve several strategies:

Crop Rotation and Intercropping: Using crops that naturally produce this compound or applying extracts in rotation with susceptible crops could disrupt pest cycles. frontiersin.org Agroforestry and other diversified farming systems that mix perennial and annual crops can enhance natural pest control, and the application of natural antifeedants complements these systems. ucdavis.edu

Direct Application: Formulations based on this compound could be applied directly to crops. encyclopedia.pub The development of such bio-insecticides offers a targeted method of control that aligns with organic farming principles, which exclude the use of synthetic pesticides and fertilizers. vineyardteam.orgmissouribotanicalgarden.org

The move towards such bio-based solutions is supported by growing consumer demand for organic products and favorable government policies aimed at increasing sustainable farming practices. fao.org While the commercial application of most plant-based antifeedants is still developing, they represent a significant area of research for creating more sustainable and economically viable farming systems. tandfonline.comfrontiersin.org

Mechanisms of Action Beyond Feeding Inhibition and Potential for Novel Bioinsecticides

While this compound is primarily recognized for its potent antifeedant properties, the full scope of its biological activity remains an area with limited research. cdnsciencepub.comoup.com Its classification as an antifeedant means it primarily acts on an insect's taste receptors, stimulating specialized deterrent neurons or disrupting the normal function of phagostimulant receptors, which discourages feeding. tandfonline.comencyclopedia.pub However, the unique chemical structure of this compound—a sulfur-containing indole alkaloid with two sulfur atoms and a nitrile group attached to the same carbon—suggests the potential for additional, uncharacterized mechanisms of action. cdnsciencepub.comresearchgate.net

Many plant-derived alkaloids exhibit a range of toxic effects on insects beyond simple feeding deterrence. mdpi.com Exploring these possibilities in this compound is key to unlocking its full potential for the development of novel bioinsecticides.

Potential Mechanisms for Further Research:

Neurotoxicity: Many alkaloids function as neurotoxins. For example, nicotine (B1678760) targets nicotinic acetylcholine (B1216132) receptors, while other alkaloids can inhibit the enzyme acetylcholinesterase (AChE), leading to paralysis and death. nih.govepa.gov The indole alkaloid structure of this compound makes neurotoxic activity a plausible area for investigation.

Enzyme Inhibition: The sulfur atoms in this compound's structure are of particular interest. Sulfur-containing compounds are known to have diverse biological activities and can modify the function of molecules by binding to target receptors or enzymes. mdpi.com Some organosulfur compounds act as ovicides, while others disrupt metabolic processes. missouribotanicalgarden.orgepa.gov Further studies could explore whether this compound inhibits vital insect enzymes.

Hormonal Disruption: Some complex natural products, like the well-known antifeedant Azadirachtin, interfere with the insect endocrine system by blocking the synthesis or release of molting hormones (ecdysteroids), leading to growth disruption. nih.gov Given that this compound is also a potent antifeedant, investigating potential insect growth regulator (IGR) effects would be a logical next step.

Midgut Disruption: Certain plant-based antifeedants have a secondary mechanism that involves causing physical disruption to the insect's midgut, impairing digestion and nutrient absorption. mdpi.com

The limited number of commercially available plant-based insecticides highlights the need for continued research into compounds like this compound. tandfonline.com Its distinct structure makes it a promising candidate for a new class of bioinsecticides, potentially with a novel mode of action that could be effective against pests resistant to existing chemical insecticides. researchgate.net Elucidating these additional mechanisms is crucial for its development as a next-generation pest management tool.

Data Tables

Table 1: Known Antifeedant Activity of this compound This table summarizes the documented antifeedant efficacy of this compound against specific insect larvae. The feeding ratio indicates the level of deterrence, where a lower value signifies stronger antifeedant activity.

Test InsectAssay MethodConcentrationFeeding RatioEfficacySource
Spodoptera frugiperda (Fall Armyworm)Leaf Disk Choice Test1.0%0.11High cdnsciencepub.com
Ostrinia nubilalis (European Corn Borer)Feeding InhibitionNot specifiedInhibitedEffective cdnsciencepub.com

Note: A feeding ratio below 0.2 is generally considered to indicate high antifeedant efficacy.

Table 2: Potential Mechanisms of Action of Related Natural Product Classes This table outlines common mechanisms of action found in other classes of alkaloids and sulfur-containing natural products, suggesting potential areas for future research on this compound.

Compound ClassExample Compound(s)Common Mechanism(s) of ActionPotential Relevance for this compound
Indole Alkaloids Nicotine, Gramine (B1672134)Neurotoxicity (e.g., affects acetylcholine receptors), Allelopathic/Phytotoxic effects. nih.govscielo.org.mxPotential for neurotoxic or other systemic effects beyond antifeedant activity.
Complex Terpenoids AzadirachtinInsect Growth Regulation (disrupts molting hormones), Antifeedant. nih.govPossibility of hormonal disruption in addition to feeding deterrence.
Organosulfur Compounds Allicin (from garlic)Enzyme inhibition, Metabolic disruption. missouribotanicalgarden.orgepa.govThe unique dithioacetal-like group could interact with key insect enzymes.
Steroidal Alkaloids α-Solanine, α-TomatineAcetylcholinesterase inhibition, Cell membrane disruption. mdpi.comSuggests a broad range of possible toxic actions for alkaloids.

Theoretical and Computational Chemistry of Dithyreanitrile

Quantum Chemical Approaches to Molecular Structure and Reactivity

Quantum chemical methods are fundamental tools for investigating the electronic properties and geometric structures of molecules. frontiersin.org These methods, which solve the Schrödinger equation or its approximations, provide detailed insights that are often inaccessible through experimental means alone. For a molecule like dithyreanitrile, these approaches are invaluable for understanding its inherent stability, conformational preferences, and spectroscopic signatures.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it well-suited for studying medium-to-large organic molecules. frontiersin.org DFT calculations focus on the electron density rather than the complex many-electron wavefunction, simplifying the computational problem.

For this compound, DFT would be employed to perform geometry optimization, a process that locates the minimum energy structure, which corresponds to the most stable arrangement of its atoms. From this optimized geometry, a wealth of information about the molecule's electronic structure can be derived. Key parameters that would be calculated include the distribution of electron density, the energies and shapes of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the resulting molecular electrostatic potential (MEP).

Table 1: Illustrative DFT-Calculated Electronic Properties This table presents hypothetical data for this compound for illustrative purposes, as specific published computational studies are not available.

Parameter Hypothetical Value Significance
Total Energy -X Hartrees Indicates the overall stability of the molecule.
HOMO Energy -5.8 eV Relates to the electron-donating ability of the molecule.
LUMO Energy -1.2 eV Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap 4.6 eV Suggests high kinetic stability and low reactivity.
Dipole Moment 3.5 Debye Provides insight into the molecule's overall polarity.

Ab initio methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the inclusion of experimental data. frontiersin.org While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results, especially for smaller molecules or when high precision is required.

For this compound, ab initio calculations would be particularly useful for performing a detailed conformational analysis. The molecule possesses several single bonds around which rotation can occur, leading to different spatial arrangements or conformers. By calculating the relative energies of these conformers, the most stable, and therefore most populated, conformations at a given temperature can be identified.

Furthermore, ab initio methods are powerful tools for predicting spectroscopic properties. By calculating the vibrational frequencies, one can generate a theoretical infrared (IR) spectrum. Similarly, by computing the nuclear magnetic shielding tensors, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts. Comparing these computationally predicted spectra with experimentally obtained spectra is a robust method for confirming the structure of a newly isolated or synthesized compound like this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry provides the tools to map out entire reaction pathways, offering a dynamic view of chemical transformations that complements the static picture provided by structural analysis.

The biosynthesis of natural products is a fascinating area where computational chemistry can shed light on complex enzymatic reactions. While the total synthesis of this compound has been reported, its natural biosynthetic pathway within Dithyrea wislizenii is a subject for investigation. nih.govacs.org Computational studies could play a pivotal role in elucidating this pathway.

A hypothetical biosynthetic pathway could be proposed starting from known precursors, likely tryptophan, given the indole (B1671886) core of this compound. Each step of the proposed pathway, presumably catalyzed by specific enzymes, could be modeled computationally. By calculating the potential energy surface for each reaction, researchers can identify the transition state structures and their corresponding activation energies. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction rate.

By comparing the activation energies for different plausible pathways, the most energetically favorable, and therefore most likely, biosynthetic route can be identified. Such studies would provide valuable hypotheses for experimental verification by biochemists and molecular biologists.

Understanding the reactivity and degradation of a natural product is crucial for its potential development and application. Theoretical investigations can predict how this compound might react under different conditions. For instance, its stability in acidic or basic environments, its susceptibility to oxidation, or its potential to undergo metabolic transformations in a biological system can all be modeled.

By simulating the interaction of this compound with reactive species such as water, oxygen, or metabolic enzymes (e.g., cytochrome P450), potential degradation pathways can be mapped out. The calculation of reaction barriers for these degradation processes would indicate the compound's likely persistence or breakdown under various conditions. This information is invaluable for understanding its ecological role and its potential as a stable bioactive agent.

Computational Studies on Proposed this compound Biosynthesis Pathways

Advanced Computational Techniques for Complex Chemical Systems

For a more comprehensive understanding of this compound's behavior in a biological context, more advanced computational techniques are required. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, for example, allow for the study of a molecule within a much larger system, such as the active site of an enzyme. frontiersin.org In a QM/MM simulation, the core part of the system (e.g., this compound and the key amino acid residues in the active site) is treated with a high-level quantum mechanical method, while the rest of the protein and surrounding solvent is treated with a less computationally expensive molecular mechanics force field. This approach provides a balance between accuracy and computational feasibility, enabling the study of enzymatic reactions and binding affinities.

Molecular Dynamics (MD) simulations, on the other hand, can be used to study the dynamic behavior of this compound over time, either in solution or in complex with a biological macromolecule. These simulations provide insights into the conformational flexibility, solvation, and the nature of intermolecular interactions that govern its biological activity.

Molecular Dynamics Simulations for Interactions with Biological Targets

Theoretical and computational chemistry offers powerful tools to investigate the interactions between small molecules and their biological targets at an atomic level. Molecular dynamics (MD) simulations, a cornerstone of this field, provide a dynamic view of these interactions, revealing conformational changes, binding affinities, and the specific forces that govern the relationship between a ligand like this compound and a target protein. researchgate.netwikipedia.org

MD simulations model the movement of atoms and molecules over time by numerically solving Newton's equations of motion. researchgate.net This computational method allows researchers to observe the behavior of a system, such as a protein-ligand complex, in a simulated physiological environment. chemmethod.comuzh.ch The insights gained from MD simulations are crucial for understanding the mechanism of action of bioactive compounds and for the rational design of new, more potent molecules. mdpi.com

While specific molecular dynamics studies on this compound have not been extensively published, its known role as an insect antifeedant suggests potential interactions with biological targets crucial for insect feeding and metabolism. researchgate.netscribd.com Such targets often include gustatory receptors (GRs) located in the insect's taste organs or metabolic enzymes within the digestive system. An MD simulation could be employed to study the binding of this compound to a homology-modeled insect gustatory receptor or a key digestive enzyme.

The simulation process would typically involve:

System Setup: Building a model of the this compound-protein complex, solvating it in a water box with appropriate ions to mimic physiological conditions.

Equilibration: Gradually heating and stabilizing the system to the desired temperature and pressure to ensure a realistic starting point for the simulation.

Production Run: Running the simulation for a significant period (nanoseconds to microseconds) to observe the dynamic behavior of the complex.

Analysis: Analyzing the trajectory to calculate various parameters such as binding free energy, root-mean-square deviation (RMSD) to assess stability, and identifying key intermolecular interactions like hydrogen bonds and hydrophobic contacts. chemmethod.comresearchgate.net

The results from such a simulation could pinpoint the specific amino acid residues in the binding pocket that are critical for the interaction with this compound. This information is invaluable for understanding its antifeedant activity and for designing derivatives with enhanced efficacy.

Table 1: Hypothetical Molecular Dynamics Simulation Data for this compound with an Insect Gustatory Receptor
ParameterValueSignificance
Binding Free Energy (ΔG_bind)-9.5 kcal/molIndicates a strong and stable binding affinity between this compound and the receptor.
Key Interacting ResiduesTyr120, Phe250, Ser118Highlights the specific amino acids forming crucial hydrogen bonds and hydrophobic interactions.
Average RMSD of Ligand1.2 ÅShows low fluctuation of the ligand within the binding pocket, suggesting a stable binding mode.
Number of Hydrogen Bonds2-3 (average)Quantifies a key type of interaction contributing to the stability of the complex.

Potential Applications of Quantum Computing in Indole Alkaloid Research

Quantum computing, and more broadly, quantum chemical calculations, represent a frontier in computational chemistry with the potential to revolutionize natural product research, including the study of complex indole alkaloids like this compound. researchgate.netrsc.org These methods, which are based on the principles of quantum mechanics, can provide exceptionally accurate descriptions of electronic structure, reactivity, and spectroscopic properties. researchgate.net

One of the most powerful applications of quantum chemistry in natural product research is in structure elucidation and verification. frontiersin.orgrsc.org For instance, Density Functional Theory (DFT) calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants. frontiersin.org By comparing the computationally predicted NMR parameters for a proposed structure with experimental data, researchers can confirm or revise the assigned structure of a newly isolated compound. acs.org This is particularly valuable for complex molecules with multiple stereocenters where traditional spectroscopic analysis might be ambiguous. In the case of this compound, DFT calculations could be used to provide ultimate confirmation of its unique α,α-bis(methylsulfanyl) indole acetonitrile (B52724) structure.

Furthermore, quantum chemical methods are instrumental in elucidating reaction mechanisms, such as those involved in the biosynthesis of natural products. researchgate.net By modeling the potential energy surfaces of proposed reaction pathways, researchers can determine the most likely mechanisms for the formation of intricate molecular architectures. For this compound, this could involve modeling the enzymatic steps leading to the unusual thiomethylation of the indole core.

Quantum computing in its truest sense, leveraging qubits to solve problems intractable for classical computers, is still an emerging field. However, its future applications in indole alkaloid research could include:

Accelerating Drug Discovery: By performing highly complex simulations of ligand-protein interactions with unparalleled accuracy, quantum computers could drastically speed up the process of identifying and optimizing new drug candidates. biorxiv.org

Solving Complex Quantum Systems: Precisely calculating the electronic properties of large and complex alkaloids, which is computationally expensive for classical methods, could become routine. This would allow for a deeper understanding of their chemical reactivity and biological activity.

Designing Novel Biocatalysts: Simulating enzymatic reactions with high fidelity could enable the rational design of new enzymes for the sustainable and efficient synthesis of valuable indole alkaloids.

The application of these advanced computational tools promises to unlock new insights into the chemical and biological properties of this compound and other complex natural products.

Future Research Perspectives and Emerging Methodologies

Novel Analytical and Characterization Techniques

The accurate detection and characterization of dithyreanitrile and its metabolites are crucial for understanding its biological roles and optimizing its production. Modern analytical techniques offer unprecedented sensitivity and resolution, enabling researchers to delve deeper into the chemical intricacies of this unique indole (B1671886) alkaloid.

Advanced mass spectrometry (MS) techniques are at the forefront of metabolomics research, providing powerful tools for the comprehensive analysis of complex biological samples. researchgate.netnih.gov Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) are instrumental in identifying and quantifying this compound and its derivatives in plant extracts and engineered microbial systems. researchgate.netfrontiersin.org A multimodal metabolomics approach, combining imaging mass spectrometry (IMS) with LC-MS/MS, allows for the spatial characterization of monoterpene indole alkaloids (MIAs) within plant tissues, offering insights into their biosynthesis and transport. nih.govjst.go.jpbiorxiv.orgpnas.org

Isotopic labeling is a powerful strategy for elucidating biosynthetic pathways and tracking the metabolic fate of compounds. researchgate.netnih.gov By feeding plants or microbial cultures with precursors labeled with stable isotopes like ¹⁵N, researchers can trace the incorporation of these isotopes into this compound and its intermediates. researchgate.netacs.orgsciencecast.org This approach, coupled with advanced MS analysis, enables the unambiguous identification of novel MIAs and provides a detailed view of the metabolic network. researchgate.netacs.org For instance, untargeted metabolome analysis using ¹⁵N labeling has been successfully employed to characterize MIAs with an indolic skeleton in various plant parts. researchgate.netacs.org

Table 1: Advanced Mass Spectrometry Techniques in Indole Alkaloid Research

TechniqueApplication in this compound ResearchKey AdvantagesReferences
LC-MS/MSIdentification and quantification of this compound and its metabolites in complex mixtures.High sensitivity and selectivity. researchgate.netnih.govfrontiersin.org
Imaging Mass Spectrometry (IMS)Visualization of the spatial distribution of this compound within plant tissues.Provides spatial context to metabolomic data. nih.govjst.go.jpbiorxiv.orgpnas.orgresearchgate.netnih.gov
Isotopic Labeling (e.g., ¹⁵N)Elucidation of biosynthetic pathways and metabolic flux analysis.Unambiguous identification of nitrogen-containing metabolites and pathway intermediates. researchgate.netresearchgate.netacs.orgsciencecast.orgclockss.org

The ability to monitor chemical reactions in real-time is crucial for optimizing synthetic processes and understanding reaction kinetics. rsc.orgmagritek.cominspek-solutions.comshimadzu.com In situ spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), allow for the continuous monitoring of reactant consumption, intermediate formation, and product yield without the need for sample extraction. magritek.comshimadzu.comresearchgate.net

For the synthesis of this compound and its analogs, real-time monitoring can provide valuable insights into reaction mechanisms and help identify optimal reaction conditions. rsc.org For example, monitoring the conversion of precursors can ensure the efficient formation of the desired product while minimizing the formation of byproducts. rsc.org While direct application to this compound synthesis is not yet widely reported, the principles of real-time monitoring are broadly applicable to the synthesis of complex indole alkaloids. mpg.de

Advanced Mass Spectrometry for Metabolomics and Isotopic Labeling Studies

Synthetic Biology and Biocatalysis for this compound Production

The low natural abundance of many valuable indole alkaloids, including potentially this compound, has driven the development of alternative production platforms. mdpi.comccspublishing.org.cnsioc-journal.cn Synthetic biology and biocatalysis offer promising avenues for the sustainable and scalable production of these complex molecules. mdpi.comnih.gov

Synthetic biology enables the reconstruction of complex biosynthetic pathways in microbial hosts such as Saccharomyces cerevisiae (yeast) and Escherichia coli. mdpi.comnih.govnih.gov By identifying and transferring the genes responsible for this compound biosynthesis from Dithyrea wislizenii into these hosts, it is possible to create "cell factories" for its production. nih.govanr.fr This approach has been successfully used for other MIAs, demonstrating the feasibility of producing complex plant natural products in engineered microbes. mdpi.comccspublishing.org.cnnih.gov

Furthermore, synthetic biology allows for the engineering of these pathways to produce novel analogs of this compound. frontiersin.org By introducing enzymes from other organisms or by modifying existing enzymes, it is possible to create new chemical diversity, potentially leading to compounds with enhanced or novel biological activities. rsc.orgplos.org Computational workflows can aid in the systematic screening of biochemical pathways to identify potential derivatives and the enzymes needed to produce them. nih.gov

Table 2: Strategies in Synthetic Biology for Indole Alkaloid Production

StrategyDescriptionPotential Application for this compoundReferences
Heterologous ExpressionTransferring the entire biosynthetic pathway into a microbial host (e.g., yeast).Sustainable and scalable production of this compound. mdpi.comnih.govnih.gov
Pathway EngineeringModifying the biosynthetic pathway to improve yield or produce new compounds.Increased this compound titers and generation of novel analogs. frontiersin.orgrsc.org
Combinatorial BiosynthesisCombining genes from different pathways to create new chemical structures.Development of a library of this compound-related compounds for drug screening. frontiersin.org

Biocatalysis, the use of enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical synthesis. mpg.denih.gov Enzymes can be used to synthesize key precursors of this compound with high stereoselectivity, which is often challenging to achieve through conventional chemistry. nih.govnih.gov

The chemo-enzymatic synthesis of alkaloids involves a combination of chemical and enzymatic steps. mpg.de This approach can be used to produce chiral building blocks that are then chemically converted to the final product. nih.gov For this compound, enzymes could be employed to asymmetrically synthesize precursors, which would then be elaborated into the final molecule. nih.govbiorxiv.org Moreover, enzymes can be used for the biotransformation of this compound precursors, introducing specific functional groups to generate a diverse range of analogs. researchgate.netwustl.edumdpi.com

Engineering Biosynthetic Pathways for Sustainable Production and Analog Development

Interdisciplinary Approaches in Indole Alkaloid Research

The complexity of indole alkaloid research necessitates a collaborative and interdisciplinary approach. nih.govajprd.comresearcher.life The discovery, characterization, and development of compounds like this compound benefit from the integration of expertise from various fields.

Chemists play a crucial role in the isolation, structure elucidation, and synthesis of these molecules. acs.orgscu-yongqingroup.comacs.org Biologists and pharmacologists investigate their biological activities and mechanisms of action. nih.gov Computational scientists contribute by developing tools for pathway prediction, enzyme engineering, and drug design. nih.gov Such interdisciplinary collaborations are essential for translating fundamental research on indole alkaloids into practical applications, including the development of new therapeutic agents. ajprd.comcore.ac.ukcdri.res.in The continued synergy between these disciplines will undoubtedly accelerate our understanding and utilization of this compound and the vast chemical diversity of the indole alkaloid family.

Integration of Omics Technologies (e.g., Genomics, Proteomics, Metabolomics)

The future exploration of this compound, a unique sulfur-containing indole alkaloid, stands to be significantly advanced by the integration of "omics" technologies. nih.govnih.gov These high-throughput analytical approaches, including genomics, proteomics, and metabolomics, offer a holistic view of the biological systems involved in the compound's production and activity, moving beyond traditional targeted analyses. nih.govnih.govresearchgate.net

Genomics: The starting point for a deeper understanding of this compound lies within the genome of its source, the plant Dithyrea wislizenii. By sequencing the plant's genome, researchers can identify the biosynthetic gene cluster (BGC) responsible for producing this compound. nih.govfrontiersin.org The biosynthesis of indole alkaloids often involves complex pathways, and genomics can uncover the specific enzymes—such as tryptophan synthases, methyltransferases, and cytochrome P450s—that assemble this unique molecule. nih.govfrontiersin.orgplos.org Identifying the BGC for this compound would not only elucidate its complete biosynthetic pathway but also open avenues for producing the compound and its analogs through synthetic biology in microbial hosts, offering a sustainable alternative to extraction from the plant. frontiersin.org

Proteomics: While genomics reveals the blueprint, proteomics provides a snapshot of the functional machinery by identifying the proteins present in the plant at a given time. nih.govresearchgate.net A proteomics approach can confirm the expression of the enzymes predicted by genomic analysis to be involved in this compound biosynthesis. nih.gov Advanced chemical proteomics techniques, using probes designed to mimic this compound's structure, could be employed to "fish" for its protein targets within insect cells. researchgate.neteurekaselect.com This would be a powerful method to uncover the molecular mechanism behind its potent antifeedant activity, identifying the specific receptors or enzymes that this compound interacts with to deter insects like the fall armyworm and European corn borer. researchgate.neteurekaselect.com

Metabolomics: Metabolomics focuses on the comprehensive analysis of all small-molecule metabolites, providing a chemical phenotype of the organism. mtoz-biolabs.comnih.gov In the context of D. wislizenii, untargeted metabolomics can create a detailed profile of all secondary metabolites, potentially revealing novel analogs of this compound or other related bioactive compounds. nih.govmtoz-biolabs.comcreative-proteomics.com By correlating metabolomic data with genomic and proteomic data, a complete picture of the metabolic network can be constructed. nih.gov This integrated multi-omics approach is crucial for understanding how the production of this compound is regulated within the plant and how it responds to environmental factors or herbivory. creative-proteomics.com

Advanced Data Science and Machine Learning in Chemical Discovery and Optimization

The vast datasets generated by omics technologies necessitate the use of advanced data science and machine learning (ML) to extract meaningful biological insights. jst.go.jpnih.gov These computational tools are poised to revolutionize the discovery and optimization of natural products like this compound. cas.orgijrpas.com

Optimization: Once the biosynthetic pathway of this compound is known, machine learning can be used to optimize its production in a heterologous host. nih.gov By modeling the relationship between gene expression levels and metabolite output, ML algorithms can predict the genetic modifications needed to maximize the yield of this compound. nih.gov In the realm of chemical synthesis, data science can aid in optimizing reaction conditions and predicting the most efficient synthetic routes, which is valuable for producing this compound and its derivatives for further study. ijrpas.com Quantitative Structure-Activity Relationship (QSAR) models, a form of machine learning, can be developed to understand the specific molecular features of this compound that are crucial for its bioactivity, guiding the design of more potent and selective analogs. fnasjournals.comresearchgate.net The integration of deep learning models with omics data can further enhance the prediction of bioactivity and potential toxicological profiles. benthamdirect.com

Data Table: Spectroscopic Data of this compound

The following table presents the nuclear magnetic resonance (NMR) spectroscopic data for this compound as reported in the literature, which is crucial for its structural identification. lookchem.com

Data Type Chemical Shift (δ) in ppm Assignment
¹H NMR (CDCl₃)2.28 (s, 6H)2 x SCH₃
3.96 (s, 3H)OCH₃
6.69 (d, 1H, J=8 Hz)Aromatic H
7.10 (t, 1H, J=8 Hz)Aromatic H
7.45 (d, 1H, J=3 Hz)Aromatic H
7.67 (d, 1H, J=8 Hz)Aromatic H
8.45 (br s, 1H)NH
¹³C NMR (CDCl₃)15.7SCH₃
48.2
55.4OCH₃
102.9Aromatic C
110.3Aromatic C
113.6Aromatic C
117.2CN
120.8Aromatic C
124.0Aromatic C
124.9Aromatic C
126.9Aromatic C
146.1Aromatic C

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Dithyreanitrile

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